N-ethoxy-5-iodothiophene-3-carboxamide
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Overview
Description
N-ethoxy-5-iodothiophene-3-carboxamide is a chemical compound with the molecular formula C7H8INO2S and a molecular weight of 297.11 g/mol . This compound is part of the thiophene family, which is known for its aromatic properties and diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-ethoxy-5-iodothiophene-3-carboxamide, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-ethoxy-5-iodothiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Amidation Reactions: The carboxamide group can participate in amidation reactions to form new amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium bicarbonate, and various catalysts such as palladium complexes and elemental sulfur . Reaction conditions often involve mild temperatures and solvents like acetonitrile or methanol to facilitate the desired transformations .
Major Products
Major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ethoxy-5-iodothiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethoxy-5-iodothiophene-3-carboxamide involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethoxy-5-iodothiophene-3-carboxamide include other thiophene derivatives such as:
- 5-bromo-2-thiophenecarboxamide
- 2-ethoxy-5-iodothiophene-3-carboxylic acid
- 3-iodo-2-thiophenecarboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethoxy group enhances its solubility and potential for forming hydrogen bonds, while the iodine atom provides a handle for further functionalization through substitution reactions .
Properties
Molecular Formula |
C7H8INO2S |
---|---|
Molecular Weight |
297.12 g/mol |
IUPAC Name |
N-ethoxy-5-iodothiophene-3-carboxamide |
InChI |
InChI=1S/C7H8INO2S/c1-2-11-9-7(10)5-3-6(8)12-4-5/h3-4H,2H2,1H3,(H,9,10) |
InChI Key |
XHMOLNSGATVPEC-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=CSC(=C1)I |
Origin of Product |
United States |
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